molecular formula C18H16ClF3N2O2 B11012102 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylpropanoyl)amino]benzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11012102
M. Wt: 384.8 g/mol
InChI Key: JBCPTEARXTVOFO-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and isobutyrylamino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isobutyryl chloride to form an intermediate, which is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and trifluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-trifluoromethyl-phenyl)-3,5-dinitro-benzamide
  • 2-Chloro-5-(trifluoromethyl)aniline
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylacrylamide

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(isobutyrylamino)benzamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16ClF3N2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H16ClF3N2O2/c1-10(2)16(25)23-13-6-3-11(4-7-13)17(26)24-15-9-12(18(20,21)22)5-8-14(15)19/h3-10H,1-2H3,(H,23,25)(H,24,26)

InChI Key

JBCPTEARXTVOFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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